Cas no 919731-40-1 (2-(4-Formylphenoxy)nicotinonitrile)

2-(4-Formylphenoxy)nicotinonitrile is a versatile heterocyclic compound featuring both a formylphenoxy group and a nitrile-substituted pyridine ring. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores and functional materials. The aldehyde group offers a reactive site for condensation or nucleophilic addition reactions, while the nitrile moiety enables further transformations such as hydrolysis or cyclization. Its rigid aromatic framework contributes to stability and controlled reactivity, facilitating precise derivatization. The compound's balanced polarity ensures good solubility in common organic solvents, streamlining purification processes. Its molecular design allows efficient incorporation into larger conjugated systems, making it useful in materials science for optoelectronic applications. The compound's well-defined reactivity profile supports its use in medicinal chemistry for targeted molecular modifications.
2-(4-Formylphenoxy)nicotinonitrile structure
919731-40-1 structure
Product Name:2-(4-Formylphenoxy)nicotinonitrile
CAS No:919731-40-1
MF:C13H8N2O2
MW:224.214822769165
MDL:MFCD08741856
CID:3043806
PubChem ID:16394887
Update Time:2025-07-02

2-(4-Formylphenoxy)nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Formylphenoxy)nicotinonitrile
    • 3-Pyridinecarbonitrile, 2-(4-formylphenoxy)-
    • 2-(4-formylphenoxy)pyridine-3-carbonitrile
    • AS-8699
    • BBL010225
    • STK801503
    • MFCD08741856
    • CS-0313803
    • DB-204778
    • 919731-40-1
    • AKOS005613027
    • MDL: MFCD08741856
    • Inchi: 1S/C13H8N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,9H
    • InChI Key: HZJHALFUHLQXBZ-UHFFFAOYSA-N
    • SMILES: C1(OC2=CC=C(C=O)C=C2)=NC=CC=C1C#N

Computed Properties

  • Exact Mass: 224.058577502g/mol
  • Monoisotopic Mass: 224.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 63Ų

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2-(4-Formylphenoxy)nicotinonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:919731-40-1)2-(4-Formylphenoxy)nicotinonitrile
Order Number:A1063940
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:28
Price ($):150.0
Email:sales@amadischem.com

Additional information on 2-(4-Formylphenoxy)nicotinonitrile

Comprehensive Guide to 2-(4-Formylphenoxy)nicotinonitrile (CAS No. 919731-40-1): Properties, Applications, and Industry Insights

2-(4-Formylphenoxy)nicotinonitrile (CAS No. 919731-40-1) is a specialized organic compound gaining attention in pharmaceutical and material science research. This nitrile-functionalized derivative combines a nicotinonitrile core with a 4-formylphenoxy substituent, offering unique reactivity for heterocyclic synthesis and molecular design. Its structural features make it valuable for developing small molecule inhibitors, fluorescence probes, and polymeric materials with tailored properties.

Recent studies highlight the compound's role in click chemistry applications, particularly in bioorthogonal reactions where its aldehyde group enables selective conjugation. Researchers are exploring its potential in covalent organic frameworks (COFs) – a trending topic in materials science – where its dual functionality facilitates the construction of porous crystalline networks. The 919731-40-1 compound has shown promise in drug discovery pipelines, especially for targets requiring hydrogen bond acceptors and π-stacking interactions.

The synthesis of 2-(4-formylphenoxy)nicotinonitrile typically involves nucleophilic aromatic substitution between 4-hydroxybenzaldehyde and 2-chloronicotinonitrile, followed by purification via column chromatography. Analytical characterization employs HPLC-MS and NMR spectroscopy – techniques frequently searched by synthetic chemists. Storage recommendations suggest protection from moisture at 2-8°C to maintain stability, addressing common queries about compound handling.

In pharmaceutical contexts, this building block has been utilized in kinase inhibitor development, aligning with current interests in targeted cancer therapies. Its electron-deficient pyridine ring participates in key molecular recognition events, while the formyl group enables Schiff base formation – a feature leveraged in proteolysis-targeting chimera (PROTAC) design. These applications respond to growing searches about degrader technologies and protein-protein interaction modulators.

Material scientists value 919731-40-1 for creating conjugated polymers with tunable optoelectronic properties, relevant to organic electronics research. The compound's push-pull architecture facilitates intramolecular charge transfer, making it interesting for OLED materials and solar cell components – hot topics in sustainable technology discussions. Recent patents describe its incorporation into emissive layers for improved device efficiency.

Quality control of 2-(4-formylphenoxy)nicotinonitrile focuses on purity assessment (typically >98% by HPLC) and residual solvent analysis, addressing industry concerns about reproducible synthesis. Suppliers often provide certificates of analysis detailing spectroscopic data and chromatographic profiles, responding to researcher demands for compound characterization transparency. The compound's structure-activity relationships continue to be explored through computational chemistry approaches.

Environmental and safety assessments indicate that 919731-40-1 requires standard laboratory precautions, with particular attention to nitrile group handling. Proper waste disposal procedures should be followed, consistent with regulations for laboratory chemicals. These considerations address frequently searched topics about chemical safety protocols and green chemistry practices in research settings.

The future outlook for 2-(4-formylphenoxy)nicotinonitrile appears promising, with emerging applications in bioconjugation chemistry and smart materials development. Its versatility as a multifunctional building block positions it well for innovations in medicinal chemistry and functional materials – fields experiencing rapid growth. Ongoing research may reveal additional utilities for this compound in catalysis and supramolecular chemistry applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:919731-40-1)2-(4-Formylphenoxy)nicotinonitrile
A1063940
Purity:99%
Quantity:1g
Price ($):150.0
Email